2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both an imidazole ring and an oxolane ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxolane ring is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate oxolane derivative under controlled conditions. For example, the reaction of 1-methyl-1H-imidazole with 3-chloropropionaldehyde in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to mimic the histidine residue in proteins, making it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. For example, compounds containing the imidazole ring have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity. It can also be employed in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and other biomolecules, influencing enzyme activity and protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)ethanol: This compound features an imidazole ring with an ethanol substituent instead of an oxolane ring.
1-(2-Hydroxyethyl)imidazole: Similar to the above compound but with a hydroxyethyl group.
4-(1H-Imidazol-1-yl)aniline: Contains an imidazole ring substituted with an aniline group.
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to the presence of both an imidazole ring and an oxolane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that contain only one of these rings. The combination of these two rings in a single molecule provides unique properties that can be exploited in various fields of research and industry .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)oxolane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVSAJMEBCYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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